5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1781461-27-5) is a halogenated sulfonyl chloride derivative of pyrazole. Its molecular formula is C₄H₄BrClN₂O₂S, with a molecular weight of 259.51 g/mol . This compound is a key building block in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Sulfonyl chlorides are widely used in the preparation of sulfonamides, sulfonic esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent on the pyrazole ring enhances its utility in cross-coupling reactions, while the methyl group provides steric and electronic stabilization .
Properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFIUAPEQSZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781461-27-5 | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Functionalized Pyrazoles: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
Organic Synthesis
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can exhibit distinct biological activities.
Key Reactions:
- Nucleophilic Substitution: The sulfonyl chloride reacts with nucleophiles such as amines and alcohols to form sulfonamide derivatives.
- Electrophilic Aromatic Substitution: The bromine atom can participate in further functionalization of the pyrazole ring.
Medicinal Chemistry
The compound is investigated for its potential as a pharmacophore in drug development due to its biological activity. Research indicates that derivatives of this compound may possess:
- Antimicrobial Activity: Some studies suggest that pyrazole derivatives exhibit significant inhibition against various bacterial strains.
- Anti-inflammatory Effects: Compounds derived from this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes, showing potent anti-inflammatory activity with IC values as low as 0.02 μM against COX-2.
Material Science
In material science, this compound is utilized in preparing functionalized materials with specific properties for applications in sensors, catalysts, or electronic devices.
Case Study 1: Anti-inflammatory Activity
A study focused on synthesizing various pyrazole derivatives for their anti-inflammatory effects found that one derivative exhibited an edema inhibition percentage of 96% compared to standard drugs like celecoxib. This highlights the potential of this compound derivatives as therapeutic agents.
Case Study 2: Antimicrobial Properties
Research into structurally similar compounds has demonstrated significant antimicrobial properties, suggesting that derivatives of this compound could also show similar efficacy against bacterial strains.
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | Bromine at position 4; sulfonyl chloride at position 3 | Exhibits antimicrobial and anticancer activities |
| 3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | Bromine at position 3; sulfonyl chloride at position 4 | Used extensively in drug synthesis |
| N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide | Contains methoxybenzyl substituents | Potential enzyme inhibitor |
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The bromine atom can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the pyrazole ring .
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl Fluoride
Key Differences :
- Halogen Substitution : The sulfonyl fluoride group (-SO₂F) replaces the sulfonyl chloride (-SO₂Cl). Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine result in lower molecular weight (243.05 vs. 259.51) and distinct reactivity. Sulfonyl fluorides are generally more hydrolytically stable but less reactive in nucleophilic substitutions than sulfonyl chlorides.
- Applications : Sulfonyl fluorides are increasingly used in "click chemistry" and bioconjugation due to their selective reactivity with primary amines under mild conditions .
Table 1: Physical Properties Comparison
| Property | Sulfonyl Chloride | Sulfonyl Fluoride |
|---|---|---|
| Molecular Weight | 259.51 | 243.05 |
| Reactivity with Nucleophiles | High | Moderate |
| Stability to Hydrolysis | Low | High |
5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl Chloride
Key Differences :
- Structural Complexity: Incorporates a benzene ring fused to the pyrazole system, increasing molecular weight (335.60 vs. 259.51) and lipophilicity.
- Applications : The aromatic extension makes this compound suitable for designing drug candidates targeting hydrophobic binding pockets (e.g., kinase inhibitors). The sulfonyl chloride group retains reactivity for functionalization .
Table 2: Structural and Functional Comparison
| Feature | Target Compound | Benzene Derivative |
|---|---|---|
| Core Structure | Monocyclic pyrazole | Bicyclic (pyrazole + benzene) |
| Molecular Weight | 259.51 | 335.60 |
| Lipophilicity | Moderate | High |
4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-one Derivatives
- Example : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: Example 5.23 in )
- Key Differences :
- Functional Groups : These compounds feature a pyrazol-3-one core with bromomethyl and aryl substituents instead of a sulfonyl chloride. The absence of the sulfonyl group limits their utility in sulfonation reactions but enhances electrophilic reactivity for alkylation or arylation.
- Synthetic Utility : Used in the synthesis of heterocyclic scaffolds via tandem halogenation and cyclization reactions .
Reactivity Hierarchy :
Sulfonyl Chlorides : Most reactive toward nucleophiles (amines, alcohols).
Sulfonyl Fluorides : Selective reactivity under controlled conditions.
Bromomethyl Pyrazolones : Reactive in alkylation and cross-coupling (e.g., Suzuki) .
Commercial Availability and Cost Considerations
Biological Activity
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a sulfonyl chloride group, which are crucial for its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Enzyme Inhibition : The sulfonyl chloride group can inhibit enzyme activity by modifying active sites.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways within cells .
Biological Activities
Research has demonstrated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Pyrazole compounds have been reported to possess significant antimicrobial properties. Studies show that derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. For instance, modifications to the pyrazole structure have led to enhanced antibacterial activity .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of pyrazole derivatives against cancer cell lines. For example, a series of pyrazole-4-sulfonamide derivatives demonstrated promising results in inhibiting cell proliferation in U937 cells, with IC50 values indicating effective cytotoxicity without significant toxicity at therapeutic doses .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step protocols, including halogenation of the pyrazole core followed by sulfonation. For example, bromination of 1-methylpyrazole precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) ensures regioselectivity. Subsequent sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group. Intermediate purity is validated via thin-layer chromatography (TLC) and melting point analysis. Final characterization employs H/C NMR and IR spectroscopy to confirm functional groups and substitution patterns .
Q. How is the sulfonyl chloride group in this compound leveraged for further derivatization in organic synthesis?
- Methodology : The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols. For instance, coupling with amines in anhydrous dichloromethane (DCM) at room temperature yields sulfonamides. Reaction progress is monitored via F NMR (if applicable) or LC-MS. Workup involves quenching with ice water and extraction with ethyl acetate, followed by column chromatography to isolate products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR identifies methyl protons (δ ~3.5 ppm) and pyrazole ring protons (δ ~7.0–8.5 ppm). C NMR confirms sulfonyl chloride carbon (δ ~150 ppm).
- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) confirm the sulfonyl chloride group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 283.94 for CHBrClNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonation?
- Methodology : Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance sulfonation efficiency.
- Temperature : Slow addition of chlorosulfonic acid at −10°C minimizes side reactions.
- Catalysts : Lewis acids like AlCl (5 mol%) accelerate the reaction. Post-reaction, quenching with ice and neutralization with NaHCO prevents decomposition. Yields >75% are achievable with rigorous drying of intermediates .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfonyl chloride group. Fukui indices identify susceptible sites for nucleophilic attack. Molecular docking studies predict binding affinities with biological targets (e.g., enzymes), guiding derivatization strategies .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Case Analysis : Discrepancies in H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl) or impurities. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign peaks unambiguously. For example, pyrazole ring protons show coupling constants () of 1.5–2.5 Hz in DMSO, distinct from aromatic protons in contaminants .
Q. What strategies differentiate the biological activity of this compound from structurally similar analogs?
- Experimental Design :
- SAR Studies : Compare activity against analogs (e.g., 5-chloro or 5-fluoro derivatives) in enzyme inhibition assays (IC).
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to map binding interactions.
- Table : Activity comparison of pyrazole-sulfonyl chloride derivatives:
| Compound | IC (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 5-Bromo-1-methyl derivative | 12.5 ± 1.2 | −8.9 |
| 5-Chloro analog | 18.7 ± 2.1 | −7.5 |
| 5-Fluoro analog | 25.4 ± 3.0 | −6.8 |
- The bromine atom’s larger van der Waals radius enhances hydrophobic interactions, explaining higher potency .
Methodological Notes
- Safety : Handle sulfonyl chlorides in a fume hood due to lachrymatory properties. Use PPE (gloves, goggles) and avoid aqueous workup without proper quenching .
- Data Reproducibility : Report solvent purity, reaction scale, and equipment (e.g., NMR spectrometer frequency) to enable replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
